An In-Depth Technical Guide to the Synthesis of 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid
An In-Depth Technical Guide to the Synthesis of 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid
Introduction
Tetrazole derivatives are a cornerstone in medicinal chemistry, primarily due to their role as bioisosteres for carboxylic acids and amides. Their advantageous physicochemical properties, such as metabolic stability and a planar, electron-rich structure, make them valuable pharmacophores in drug design.[1][2] The introduction of a thioxo group at the 5-position and a methanesulphonic acid moiety at the 1-position of the tetrazole ring, yielding 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid, presents a molecule with intriguing potential for modulating biological activity through enhanced acidity and hydrogen bonding capabilities. This guide provides a comprehensive overview of a proposed, chemically sound synthetic route to this novel compound, grounded in established principles of heterocyclic chemistry.
Proposed Synthetic Pathway: A Two-Step, One-Pot Approach
The synthesis of 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid can be logically approached through a two-step, one-pot reaction. This strategy involves the in situ generation of a key intermediate, methanesulphonyl isothiocyanate, followed by its reaction with sodium azide to construct the tetrazole ring.
Step 1: In Situ Generation of Methanesulphonyl Isothiocyanate
The synthesis of isothiocyanates from primary amines via the formation of a dithiocarbamate salt is a common and effective method.[5][6][7] A variation of this, which is more applicable here, involves the reaction of a sulfonyl chloride with a thiocyanate salt. In our proposed synthesis, methanesulphonyl chloride will react with a suitable thiocyanate salt, such as potassium thiocyanate, to generate methanesulphonyl isothiocyanate in situ.
Step 2: Cycloaddition with Sodium Azide
The generated methanesulphonyl isothiocyanate will then undergo a 1,3-dipolar cycloaddition reaction with sodium azide.[8] This reaction is the cornerstone of many tetrazole syntheses and is expected to proceed efficiently to form the desired tetrazole-thione ring system.[9]
Reaction Mechanism
The proposed reaction mechanism proceeds as follows:
-
Nucleophilic Attack: The thiocyanate ion (SCN⁻) acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulphonyl chloride. This results in the displacement of the chloride ion and the formation of methanesulphonyl isothiocyanate.
-
Azide Addition: The azide ion (N₃⁻) then acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group. This addition forms a linear thiocarbonyl azide intermediate.
-
Intramolecular Cyclization: The thiocarbonyl azide intermediate is unstable and rapidly undergoes intramolecular cyclization. The terminal nitrogen atom of the azide moiety attacks the sulfur atom of the thiocarbonyl group, forming the five-membered tetrazole ring.
-
Tautomerization: The initial cyclized product will likely exist in a tautomeric form, which then rearranges to the more stable thione structure of 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid.[4]
Experimental Protocol
This protocol is a proposed methodology and should be optimized for scale and specific laboratory conditions. All operations should be conducted in a certified chemical fume hood due to the hazardous nature of the reagents.[10][11][12]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity |
| Methanesulphonyl Chloride | CH₃SO₂Cl | 114.55 | ≥99% |
| Potassium Thiocyanate | KSCN | 97.18 | ≥99% |
| Sodium Azide | NaN₃ | 65.01 | ≥99.5% |
| Acetone | C₃H₆O | 58.08 | Anhydrous, ≥99.5% |
| Hydrochloric Acid | HCl | 36.46 | 1 M aqueous solution |
| Dichloromethane | CH₂Cl₂ | 84.93 | ≥99.8% |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |
Step-by-Step Methodology
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve potassium thiocyanate (1.0 eq) in 100 mL of anhydrous acetone.
-
Formation of Isothiocyanate: Cool the solution to 0-5 °C in an ice bath. Slowly add methanesulphonyl chloride (1.0 eq) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C. Stir the resulting suspension for an additional 1 hour at 0-5 °C.
-
Addition of Azide: In a separate beaker, carefully dissolve sodium azide (1.2 eq) in a minimal amount of distilled water and add it to the reaction mixture.
-
Cyclization Reaction: Allow the reaction mixture to warm to room temperature and then heat it to reflux (approximately 56 °C for acetone) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts. Evaporate the acetone under reduced pressure.
-
Extraction: To the residue, add 50 mL of 1 M hydrochloric acid and 50 mL of dichloromethane. Shake the mixture in a separatory funnel and separate the layers. Extract the aqueous layer with two additional 25 mL portions of dichloromethane.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid.
Safety Considerations
The synthesis of 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid involves several hazardous reagents that require strict adherence to safety protocols.
-
Sodium Azide (NaN₃): Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin.[10][11][13] It reacts with acids to form highly toxic and explosive hydrazoic acid gas.[10][12] It can also form explosive heavy metal azides if it comes into contact with certain metals (e.g., lead, copper).[12] All manipulations involving sodium azide must be carried out in a chemical fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.[11][12] Metal spatulas should never be used to handle sodium azide.[10][12]
-
Methanesulphonyl Chloride (CH₃SO₂Cl): Methanesulphonyl chloride is a corrosive and lachrymatory substance. It is harmful if inhaled, swallowed, or absorbed through the skin. It reacts violently with water. All handling should be performed in a chemical fume hood with appropriate PPE.
-
General Precautions: The reaction should be conducted in a well-ventilated area. An appropriate blast shield should be considered, especially during the heating phase of the reaction involving the azide intermediate. All waste containing azide must be quenched and disposed of according to institutional safety guidelines.
Conclusion
This technical guide outlines a feasible and scientifically grounded synthetic route for 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid. By leveraging the established reactivity of isothiocyanates with azides, a one-pot synthesis is proposed that offers an efficient pathway to this novel heterocyclic compound. The provided protocol, along with the mechanistic insights and safety precautions, serves as a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis. Further experimental validation and optimization of the proposed method are encouraged to establish a robust and scalable synthesis.
References
-
Al-Masoudi, N. A. G., Han, S. Y., & Lee, Y. A. (2012). A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates. Bulletin of the Korean Chemical Society, 33(1), 55-58. [Link]
-
Reyes-Gutiérrez, P. E., et al. (2021). Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature. Molecules, 26(15), 4487. [Link]
-
Kaur, H., & Singh, J. (2021). Synthesis of Isothiocyanates: An Update. Molecules, 26(16), 4953. [Link]
-
Moore, M. L., & Crossley, F. S. (1941). Methyl isothiocyanate. Organic Syntheses, 21, 81. [Link]
- CN1562982A - Method for producing sulf-5 position substituted tetrazole.
-
Ghafouri, H., & Ghasemzadeh, M. A. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2 as a Novel and Reusable Catalyst. South African Journal of Chemistry, 68, 219-224. [Link]
-
Kumar, A., et al. (2023). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Advances, 13(45), 31696-31720. [Link]
-
Trusova, M. E., & Filimonov, V. D. (2014). Mechanism of the zinc-catalyzed addition of azide ion to unsaturated compounds: Synthesis of 5-substituted 1Н-tetrazoles from nitriles and of 1-substituted 1Н-tetrazole-5-thiols from isothiocyanates. Russian Journal of Organic Chemistry, 50(8), 1183-1188. [Link]
-
ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. [Link]
-
ResearchGate. (n.d.). Synthesis 1‐substituted 1H‐tetrazol‐5‐thioles from isothiocyanates. [Link]
-
Han, S. Y., et al. (2012). A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates. Bulletin of the Korean Chemical Society, 33(1), 55-58. [Link]
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. [Link]
-
Janczewski, Ł., et al. (2020). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 25(20), 4785. [Link]
-
Environment, Health & Safety, University of California, Berkeley. (n.d.). Safe Handling of Sodium Azide (SAZ). [Link]
-
Wong, R., & Dolman, S. J. (2007). Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts. The Journal of Organic Chemistry, 72(10), 3969–3971. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sodium Azide. [Link]
-
University of Tennessee Health Science Center. (n.d.). Lab Safety Guideline: Sodium Azide. [Link]
-
Wong, R., & Dolman, S. J. (2007). Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts. The Journal of Organic Chemistry, 72(10), 3969–3971. [Link]
-
American Chemical Society. (2018). Mechanistic investigations into the thermal reaction of aryl isothiocyanates with sodium azide. [Link]
-
PubChem. (n.d.). 1,2-Dihydro-5H-tetrazole-5-thione. [Link]
-
Al-Jibouri, M. N. A. (2019). Mixed Ligand Complexes of Hg-tetrazole-thiolate with phosphine, Synthesis and spectroscopic studies. Tikrit Journal of Pure Science, 24(5), 1-8. [Link]
-
Division of Research Safety, University of Illinois. (2019). Sodium Azide NaN3. [Link]
Sources
- 1. scielo.org.za [scielo.org.za]
- 2. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts [organic-chemistry.org]
- 8. Mechanistic investigations into the thermal reaction of aryl isothiocyanates with sodium azide | Poster Board #537 - American Chemical Society [acs.digitellinc.com]
- 9. researchgate.net [researchgate.net]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. uthsc.edu [uthsc.edu]
- 12. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]
- 13. nj.gov [nj.gov]
